

Application Notes: Formulation of Fosamprenavir for Preclinical Research

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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B192916

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Introduction

Fosamprenavir is a phosphate ester prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease.[1][2] Upon oral administration, **fosamprenavir** is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir, and inorganic phosphate.[3][4] Amprenavir then binds to the active site of HIV-1 protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors.[3][5] This action results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication.[3][6]

Due to its improved solubility and pharmacokinetic profile compared to the parent drug, **fosamprenavir** has been developed to reduce pill burden and improve patient adherence.[4][7] For preclinical researchers, developing an appropriate and stable formulation is a critical first step to ensure accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols and data for the formulation of **fosamprenavir** calcium for research purposes.

Physicochemical and Solubility Data

Proper formulation begins with a clear understanding of the compound's physical and chemical properties. **Fosamprenavir** is typically supplied as a calcium salt, a white microcrystalline solid.[8]

Table 1: Physicochemical Properties of **Fosamprenavir** Calcium

Property	Value	Reference
Chemical Formula	C ₂₅ H ₃₄ CaN ₃ O ₉ PS	[8]
Molecular Weight	623.67 g/mol	[8]
Appearance	Crystalline solid	[9]
Storage	-20°C (as solid)	[9]
Stability (Solid)	≥ 4 years at -20°C	[9]
Stability (Solution)	Aqueous solutions are unstable; prepare fresh daily.	[1][9]

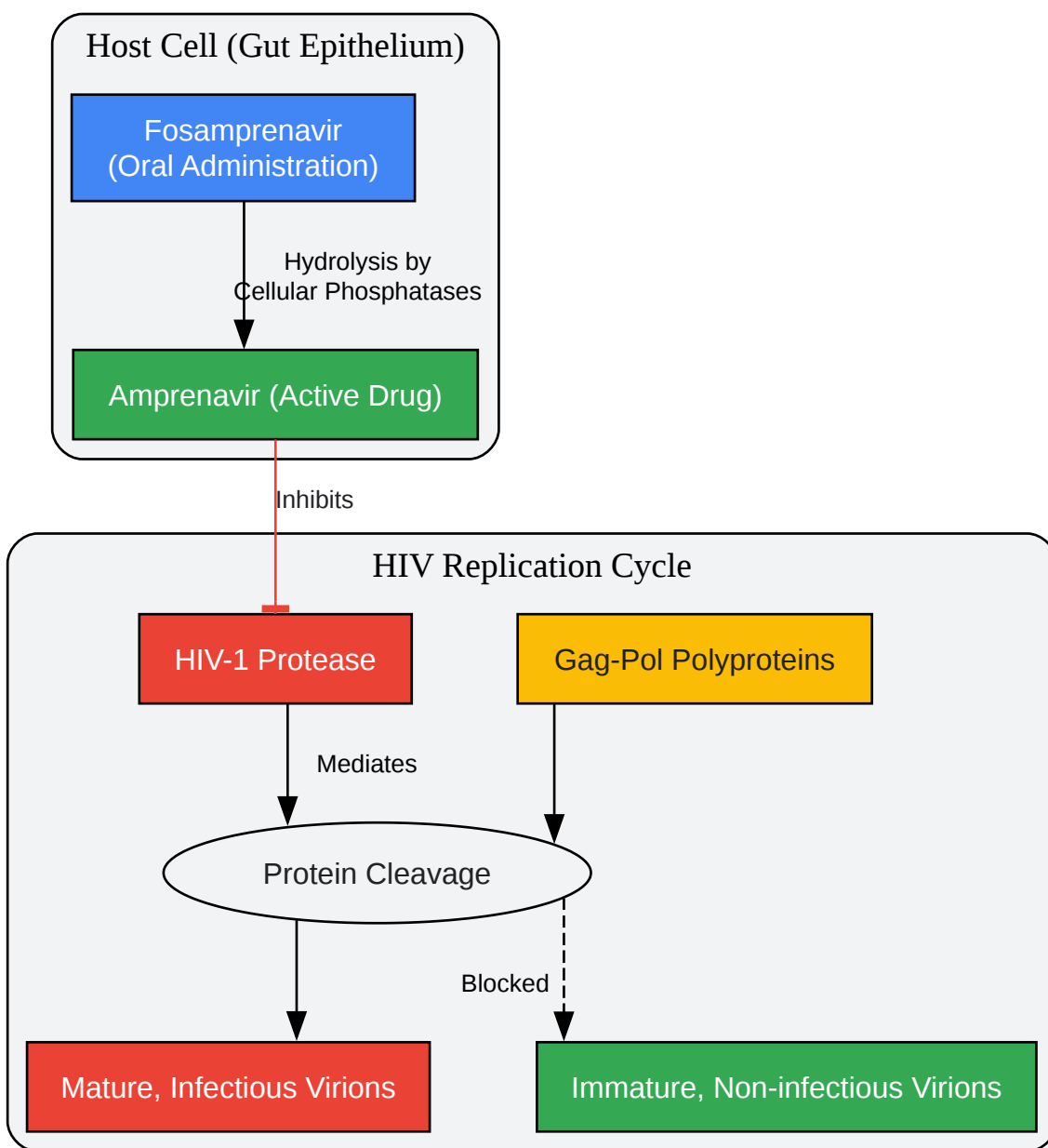
The solubility of **fosamprenavir** is a key factor in selecting an appropriate solvent system for preclinical experiments. **Fosamprenavir** has improved water solubility over amprenavir but is still sparingly soluble in aqueous buffers.[4][9]

Table 2: Solubility of **Fosamprenavir** Calcium Salt

Solvent	Solubility	Reference
DMSO	~30 mg/mL	[9]
DMF	~30 mg/mL	[9]
Ethanol	~2 mg/mL	[9]
Water (25°C)	0.31 mg/mL	[4][8]
1:8 DMSO:PBS (pH 7.2)	~0.11 mg/mL	[9]

Mechanism of Action Pathway

Fosamprenavir acts as a prodrug, undergoing enzymatic conversion to the active protease inhibitor, amprenavir.



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Caption: Mechanism of action of **fosamprenavir**.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro experiments.

Materials:

- **Fosamprenavir** calcium salt (crystalline solid)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Weighing:** Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **fosamprenavir** calcium salt.
- **Solvent Addition:** Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO. Add the calculated volume of DMSO to the tube containing the **fosamprenavir** powder.
- **Dissolution:** Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Sterilization (Optional):** If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
- **Important Note:** Solutions are unstable.^[1] For aqueous dilutions, it is strongly recommended to prepare them fresh from the DMSO stock for each experiment and not to store them for more than one day.^[9]

Protocol 2: Formulation for In Vivo Oral Administration (Rodent Model)

This protocol provides a general guideline for preparing a **fosamprenavir** suspension for oral gavage in a rodent model. Vehicle selection is critical and may require optimization.

Materials:

- **Fosamprenavir** calcium salt
- Vehicle components (e.g., DMSO, Polyethylene glycol 400 (PEG400), Tween 80, Saline or Water for Injection)
- Sterile conical tubes
- Homogenizer or sonicator
- Magnetic stirrer and stir bar

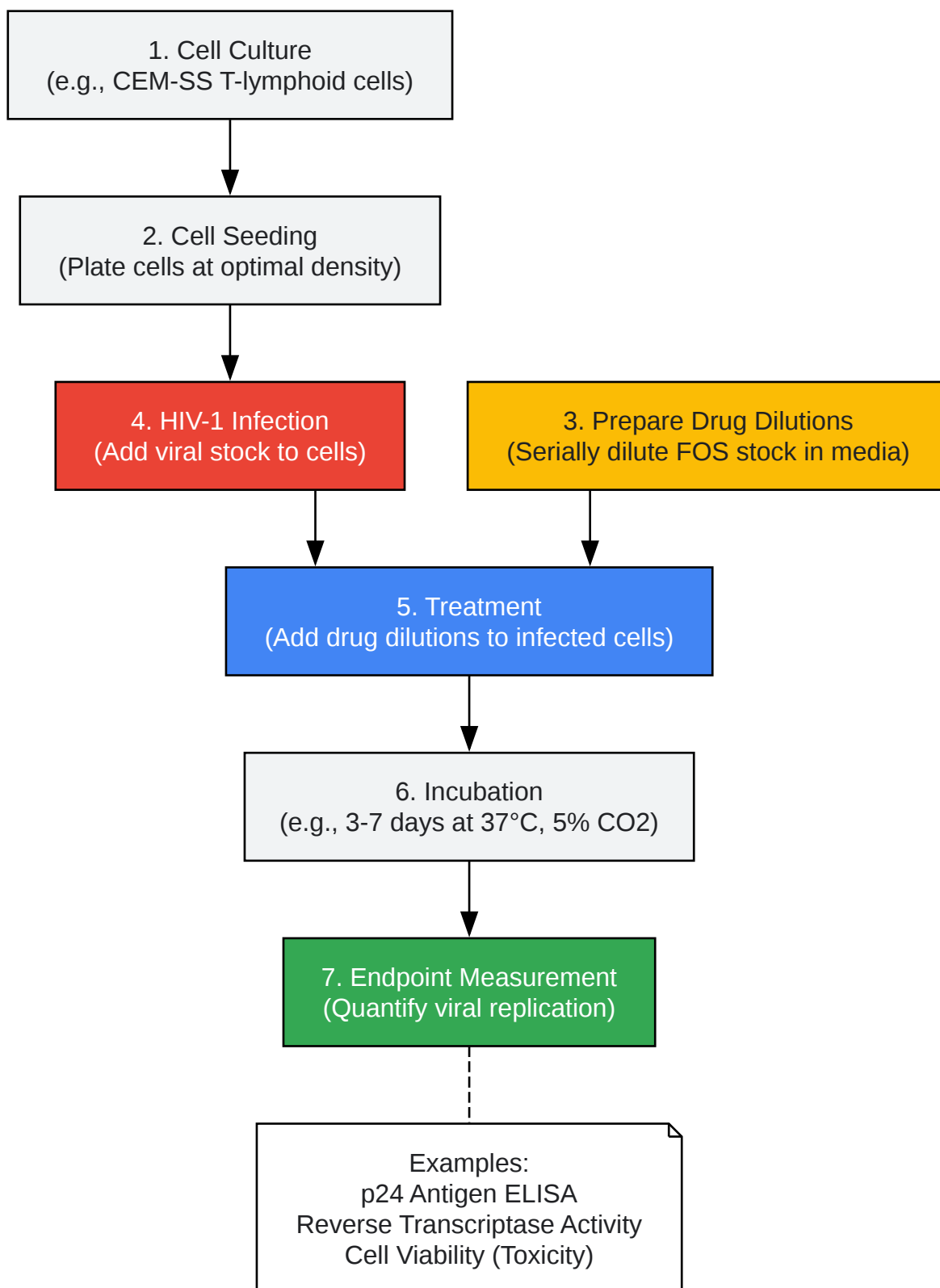
Procedure:

- **Vehicle Preparation:** Prepare the desired vehicle. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Combine the components and mix thoroughly.
- **Calculation:** Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of **fosamprenavir** required for the target dose (e.g., 50 mg/kg).
- **Initial Dissolution:** Weigh the required amount of **fosamprenavir**. Create a paste or slurry by adding a small amount of the vehicle or by first dissolving the drug in the DMSO component of the vehicle.
- **Suspension:** Gradually add the remaining vehicle to the **fosamprenavir** slurry while continuously stirring or vortexing.

- Homogenization: Use a sonicator or homogenizer to reduce particle size and create a uniform, stable suspension.
- Final Mixing: Place the formulation on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity. Keep the suspension stirring during the dosing procedure to prevent settling.
- Administration: Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.

Protocol 3: Conceptual Workflow for an In Vitro Antiviral Assay

This workflow outlines the key steps to evaluate the efficacy of a **fosamprenavir** formulation against HIV-1 in a cell-based assay.

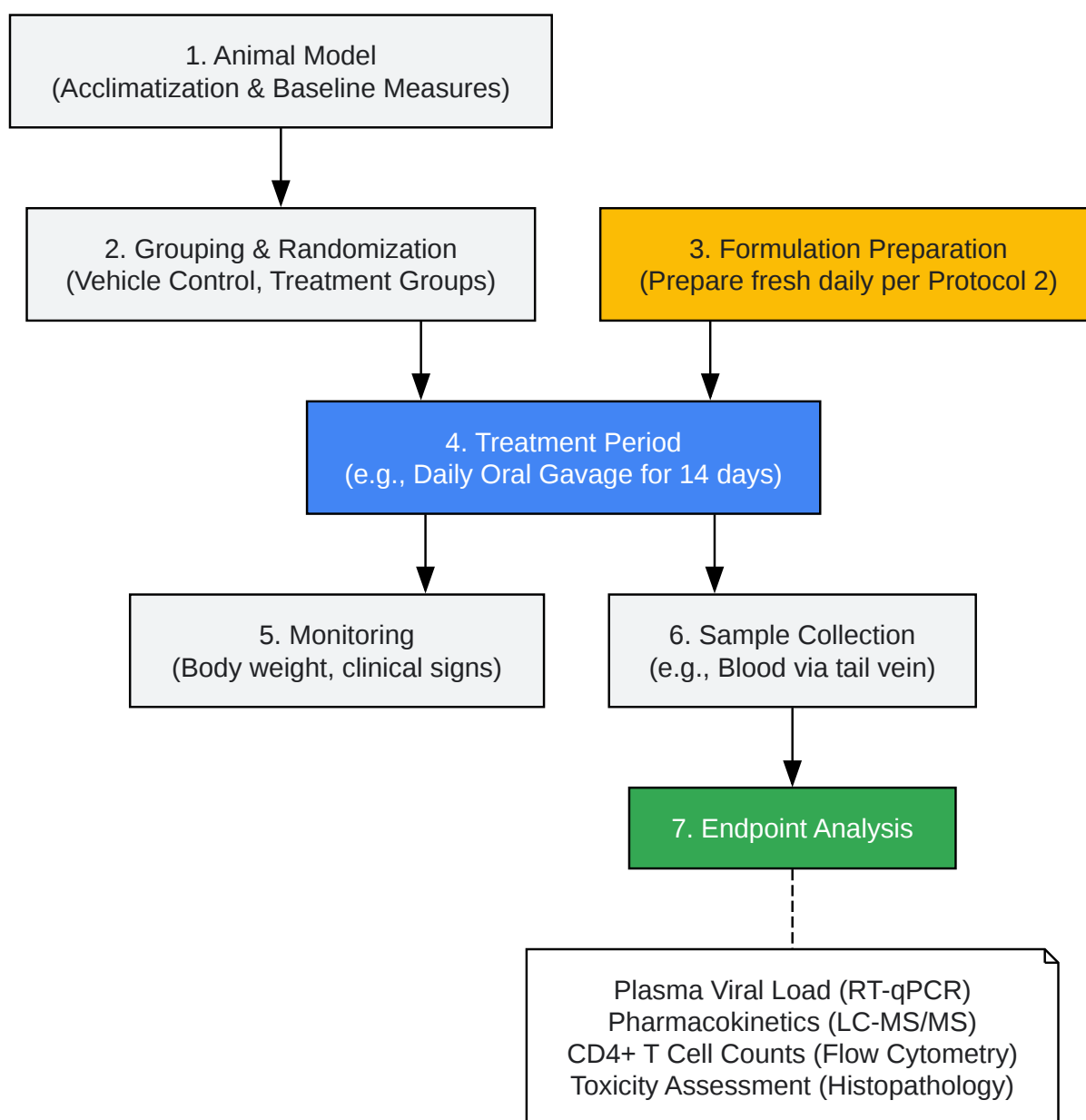


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Caption: Generalized workflow for an in vitro anti-HIV assay.

Protocol 4: Conceptual Workflow for an In Vivo Efficacy Study

This workflow describes a typical process for assessing the antiviral activity and safety of a **fosamprenavir** formulation in an animal model of HIV infection (e.g., humanized mouse model).



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Caption: Generalized workflow for an in vivo efficacy study.

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